molecular formula C24H23F3N2O5 B11570817 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

Cat. No.: B11570817
M. Wt: 476.4 g/mol
InChI Key: MNRUDJNFKGACQZ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide is a complex organic compound that features a furan ring, an indole derivative, and a benzamide moiety

Preparation Methods

The synthesis of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide involves multiple steps. One common method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings. The reactions typically use 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups in the indole derivative can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the methoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit monoamine oxidase (MAO) by forming a flavin adduct, which alters the enzyme’s activity. This inhibition can lead to changes in monoamine levels in the brain, potentially offering neuroprotective effects .

Comparison with Similar Compounds

Similar compounds include other furan derivatives and indole-based molecules. For example:

Properties

Molecular Formula

C24H23F3N2O5

Molecular Weight

476.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H23F3N2O5/c1-22(2)11-17-19(18(30)12-22)23(24(25,26)27,21(32)29(17)13-16-5-4-10-34-16)28-20(31)14-6-8-15(33-3)9-7-14/h4-10H,11-13H2,1-3H3,(H,28,31)

InChI Key

MNRUDJNFKGACQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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